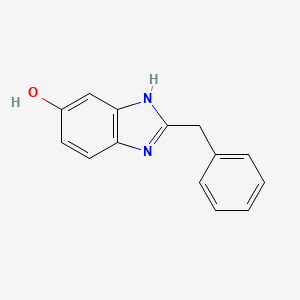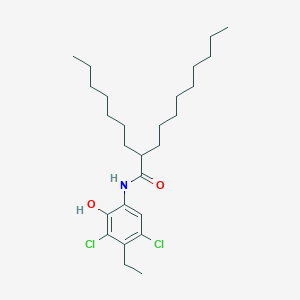
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide is a synthetic organic compound characterized by its complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The process includes chlorination, ethylation, and hydroxylation reactions to introduce the necessary functional groups. The final step involves the formation of the amide bond through a condensation reaction with heptylundecanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide
- 2-Naphthalenol,1-[2-(5-chloro-2-hydroxyphenyl)diazenyl]
Uniqueness
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide stands out due to its unique combination of functional groups and molecular structure, which confer specific chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different solubility, stability, and interaction profiles.
Eigenschaften
CAS-Nummer |
139113-99-8 |
|---|---|
Molekularformel |
C26H43Cl2NO2 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide |
InChI |
InChI=1S/C26H43Cl2NO2/c1-4-7-9-11-12-14-16-18-20(17-15-13-10-8-5-2)26(31)29-23-19-22(27)21(6-3)24(28)25(23)30/h19-20,30H,4-18H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
PSOUWOKVCCXFGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



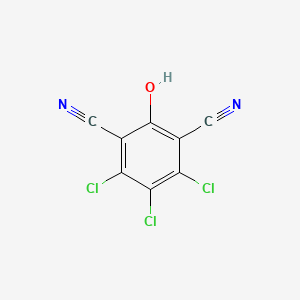
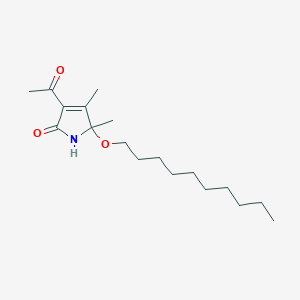


![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
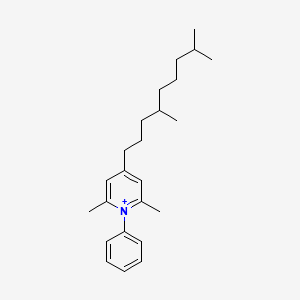
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
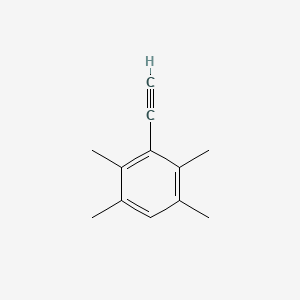
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
